molecular formula C6H3BrFNaO2S B2889647 Sodium 2-bromo-5-fluorobenzene-1-sulfinate CAS No. 1855726-06-5

Sodium 2-bromo-5-fluorobenzene-1-sulfinate

Cat. No.: B2889647
CAS No.: 1855726-06-5
M. Wt: 261.04
InChI Key: CALWBQFHUGRQJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-5-fluorobenzene-1-sulfinate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

Sodium 2-bromo-5-fluorobenzene-1-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-bromo-5-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The sulfinate group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Biological Activity

Sodium 2-bromo-5-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, supported by relevant research findings and case studies.

Structural Characteristics

This compound has the following structural formula:

  • Molecular Formula : C6_6H4_4BrFNaO2_2S
  • Molecular Weight : 253.06 g/mol

This compound features a bromine atom and a fluorine atom on a benzene ring, along with a sulfinate group. The unique combination of these functional groups is believed to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-fluorobenzenesulfonyl chloride with sodium hydroxide in aqueous conditions. This method leads to the formation of the sulfinate salt, which can be purified through recrystallization.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential mechanisms include:

  • Enzyme Inhibition : The sulfinate group may enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for various physiological processes.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.
  • Cytotoxicity Studies :
    • In vitro assays on mammalian cell lines revealed that this compound has a moderate cytotoxic effect, with an IC50_{50} value indicating cell viability reduction at specific concentrations. Detailed analysis showed that the cytotoxicity was dose-dependent.
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with studies indicating good bioavailability when administered in animal models.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
Sodium 4-bromo-3-fluorobenzene-1-sulfinateDifferent substitution patternModerate enzyme inhibition
Sodium 3-bromo-6-fluorobenzene-1-sulfinateContains an amine functional groupHigher cytotoxicity in certain cancer cell lines
Sodium difluoromethylbenzenesulfinateFeatures two fluorine atomsEnhanced receptor binding affinity

Properties

IUPAC Name

sodium;2-bromo-5-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALWBQFHUGRQJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855726-06-5
Record name sodium 2-bromo-5-fluorobenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.